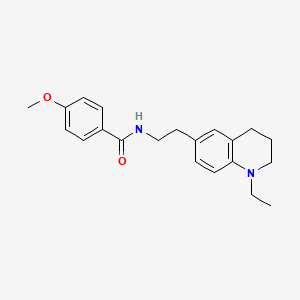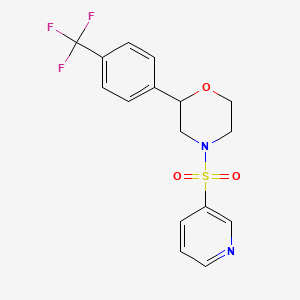
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-methoxybenzamide, also known as TEQA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TEQA is a benzamide derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Scientific Research Applications
Pharmacokinetics and Metabolism
- Metabolite Identification and Excretion : A study on a related compound, YM758, which inhibits the "funny" If current channel in the heart, identified its metabolites in human urine, plasma, and feces. This research is important for understanding the pharmacokinetics and the role of renal and hepatic transporters in the excretion of these metabolites (Umehara et al., 2009).
Antibacterial and Antifungal Properties
- Helquinoline Discovery : Helquinoline, a tetrahydroquinoline derivative with high biological activity against bacteria and fungi, was isolated from Janibacter limosus. This compound is structurally similar to the chemical and highlights its potential antibacterial and antifungal applications (Asolkar et al., 2004).
- Antifungal Tetrahydroquinolines : Certain tetrahydroquinoline derivatives have been synthesized and shown to possess antifungal properties, particularly against dermatophytes. This research provides insights into the potential therapeutic applications of similar compounds in antifungal treatments (Bohórquez et al., 2015).
Anticonvulsant Activity
- Potential Anticonvulsant Activity : Studies have identified N-(tetrahydroisoquinolinyl)-2-methoxybenzamides with potential anticonvulsant activity in animal models, indicating the relevance of tetrahydroquinoline compounds in the development of new anticonvulsant drugs (Chan et al., 1998), (Chan et al., 2000).
Ocular Pharmacology
- Ocular Hypotensive Action : A study on tetrahydroquinoline analogs found one compound, MC4, to significantly reduce intraocular pressure in rabbits, suggesting potential applications in ocular pharmacology (Pamulapati & Schoenwald, 2011).
Synthetic Chemistry
- Synthesis and Structural Studies : Various studies have focused on the synthesis and structural analysis of tetrahydroquinoline derivatives, which are important for understanding the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry (Kametani et al., 1971), (Shinkevich et al., 2011).
properties
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-23-14-4-5-18-15-16(6-11-20(18)23)12-13-22-21(24)17-7-9-19(25-2)10-8-17/h6-11,15H,3-5,12-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POERZRWPJPHOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,6aR)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine](/img/structure/B2794584.png)
![Methyl 2-amino-2-[3-(2,3-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2794585.png)
![2-(1H-indol-1-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2794587.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2794589.png)
![N-{4-[(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)amino]phenyl}acetamide](/img/structure/B2794590.png)
![N-(4-acetylphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2794591.png)
![Diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate](/img/structure/B2794592.png)


![4,6-dichloro-1-(3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2794596.png)

